Cycloheptanecarboximidamide HCl
Overview
Description
Cycloheptanecarboximidamide HCl is a chemical compound that is not directly discussed in the provided papers. However, the molecular structure of cycloheptane, which is a related compound, has been studied. Cycloheptane (C7H14) is a seven-membered ring hydrocarbon that exhibits different conformations, such as the twist-chair and chair forms. The electron diffraction study of cycloheptane in the gas phase has revealed the predominance of the twist-chair conformation at a certain temperature, providing insights into the flexibility and dynamic behavior of the cycloheptane ring .
Synthesis Analysis
The synthesis of related compounds, such as β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, has been described. This compound is synthesized from cyanoacetate and dibromoethane, with subsequent protection and fragment-coupling steps using N-Boc and C-OMe groups. The coupling is facilitated by reagents like 1-hydroxy-1H-benzotriazole (HOBt) and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) . Although this does not directly relate to the synthesis of Cycloheptanecarboximidamide HCl, the methodologies could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of cycloheptane has been thoroughly analyzed using electron diffraction, which provides valuable information about bond lengths, angles, and puckering coordinates of the different conformations. The geometrical parameters obtained from the study, such as C-C bond lengths and C-C-C bond angles, are crucial for understanding the molecular structure of cycloheptane and related compounds .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specifically involving Cycloheptanecarboximidamide HCl. However, the synthesis paper discusses the chemical reactions involved in the synthesis of β-oligopeptides, which include protection/deprotection steps and fragment coupling. These reactions are fundamental in peptide chemistry and could be extrapolated to the synthesis and reactivity of Cycloheptanecarboximidamide HCl .
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloheptane, such as vibrational amplitudes, are discussed in the context of its molecular structure. The electron diffraction study provides data that agree well with force field calculations, suggesting that the physical properties of cycloheptane can be accurately predicted using computational methods . The properties of Cycloheptanecarboximidamide HCl would likely differ due to the presence of different functional groups, but the principles of structure-property relationships would still apply.
Scientific Research Applications
Environmental Fate and Toxicity
- Hexachlorocyclohexane (HCH) isomers, including lindane and those in the technical mixture, are widely used organochlorine pesticides. Their high volatility has led to global transport and environmental presence, including in pristine locations like the Arctic. These isomers can cause central nervous system, reproductive, and endocrine damage. Research also focuses on the selective degradation of α-HCH enantiomers in various environmental matrices (Willett, Ulrich, & Hites, 1998).
Chemical Reactions
- Silica gel and alumina can mediate the addition of hydrogen halides to alkenes, including cycloheptene. This process has been made more convenient with the use of various halides that generate hydrogen halides in situ, facilitating rapid addition reactions in compounds like cycloheptene (Kropp et al., 1993).
Neurological Research
- Cycloheximide, an inhibitor of protein synthesis at the ribosomal level, has been used to study the inhibition of estrogen-induced sexual receptivity in rats, demonstrating its effectiveness and reversibility in affecting sexual behavior. This highlights its potential as a tool for neurological research (Quadagno & Ho, 1975).
Pharmacological Applications
- HC 20-511, derived from the cycloheptothiophene group, showed promising results as an anti-asthmatic drug in clinical trials, demonstrating its effectiveness and excellent tolerance in asthma patients (Girard & Cuevas, 1977).
Groundwater and Soil Contamination
- The widespread occurrence of HCHs, including β-HCH and δ-HCH, raises concerns about their environmental fate. Research on hydroxylated metabolites formed during microbial degradation of HCHs in soil and groundwater is crucial for understanding and addressing HCH contamination (Raina et al., 2007).
Rhizosphere Microbiology
- The soil-plant-microbe system's influence on HCH biodegradation was evaluated, demonstrating enhanced degradation of α-HCH in the rhizosphere of certain plants. This suggests that phytostimulation of bacteria in soil could be a promising approach for cleaning HCH-contaminated sites (Kidd et al., 2007).
Neuroprotective Agents
- Cyclosporine A (CsA) and cycloheximide (CHX) have been studied for their effects on reducing ischemia-induced neurological damage by blocking apoptotic pathways. CsA showed positive effects on cerebral recovery following hypothermic circulatory arrest, suggesting its potential as a neuroprotective agent (Hagl et al., 2001).
Cellular Biology
- Cycloheximide's role in studying the entrance of messenger RNA into membrane-bound and free polyribosomes has been explored. It increases the concentration of newly-synthesized messenger RNA in small polyribosome structures, aiding in the understanding of mRNA transport and attachment to membranes (Rosbash, 1972).
Safety and Hazards
The safety information available indicates that Cycloheptanecarboximidamide HCl may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Cycloheptanecarboximidamide hydrochloride, also known as Cyproheptadine, is a potent competitive antagonist of both serotonin and histamine receptors . These receptors play a crucial role in various physiological processes, including allergic reactions and appetite regulation .
Mode of Action
The compound exerts its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . This antagonism of serotonin on the appetite center of the hypothalamus may account for the compound’s ability to stimulate the appetite .
Biochemical Pathways
For instance, the antagonism of serotonin receptors in the hypothalamus can stimulate appetite, while the blocking of histamine receptors can alleviate allergic symptoms .
Pharmacokinetics
The pharmacokinetics of Cycloheptanecarboximidamide hydrochloride involve absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized primarily in the liver, mostly through CYP3A4 mediated processes . The elimination half-life is approximately 8.6 hours
Result of Action
The molecular and cellular effects of Cycloheptanecarboximidamide hydrochloride’s action are primarily related to its antagonistic effects on serotonin and histamine receptors. By blocking these receptors, the compound can alleviate allergic symptoms and stimulate appetite . It is also used off-label for the treatment of serotonin syndrome .
properties
IUPAC Name |
cycloheptanecarboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c9-8(10)7-5-3-1-2-4-6-7;/h7H,1-6H2,(H3,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEPKSZKYOGGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarboximidamide HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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